![molecular formula C15H14O3 B1313161 3-(3-Phenoxyphenyl)propionic acid CAS No. 52888-70-7](/img/structure/B1313161.png)
3-(3-Phenoxyphenyl)propionic acid
Overview
Description
3-(3-Phenoxyphenyl)propionic acid is a chemical compound used in scientific research. It is an intermediate in the preparation of various synthetic organic products .
Synthesis Analysis
The synthesis of 3-(3-Phenoxyphenyl)propionic acid derivatives has been studied . For instance, 2-cyanoprop-2-yl 3-phenoxybenzoate was synthesized via the reaction of 3-phenoxybenzoylchloride and benzoylchloride with acetone cyanohydrin in anhydrous Et2O in the presence of Et3N as an HCl acceptor .Molecular Structure Analysis
The molecular formula of 3-(3-Phenoxyphenyl)propionic acid is C9H10O3 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
3-(3-Phenoxyphenyl)propionic acid undergoes various chemical reactions. For example, aromatic nitriles reacted with alcohols and HCl under Pinner conditions to form imidate hydrochlorides .Physical And Chemical Properties Analysis
3-(3-Phenoxyphenyl)propionic acid is a viscous oil with a boiling point of 168-171°C at 0.11 pressure. It has a pKa value of 7.3 .Scientific Research Applications
Metabolite in Animal Studies
3-(3-Phenoxyphenyl)propionic acid: has been identified as a urinary metabolite of procyanidins in pigs. This discovery is significant for studies related to animal metabolism, particularly in understanding the metabolic pathways of polyphenolic compounds in livestock .
Intermediate for Synthetic Organic Products
This compound serves as an intermediate in the synthesis of a variety of organic products. Its role is crucial in the development of new synthetic methods and materials, which can lead to the creation of novel compounds with potential applications in pharmaceuticals and materials science .
Preparation of Methyl Esters
Researchers utilize 3-(3-Phenoxyphenyl)propionic acid in the preparation of its methyl ester derivatives. These esters are often studied for their potential biological activities and could be used in the development of new drugs or agrochemicals .
Pharmacological Research
Derivatives of 3-(3-Phenoxyphenyl)propionic acid have been synthesized and studied for their pharmacological activities. Some of these derivatives exhibit peroxisome proliferator-activated receptor γ (PPARγ) agonist activity, which is relevant for treating metabolic disorders such as diabetes. They also show potential in activating glucokinase and inhibiting protein glycation, which are important targets in diabetes research .
Synthesis of Phthalocyanines
In the field of materials science, 3-(3-Phenoxyphenyl)propionic acid is used in the synthesis and characterization of phthalocyanines. These compounds are of interest due to their electronic properties and are used in applications such as photovoltaics, sensors, and non-linear optics .
Antiglycating Properties
The antiglycating properties of 3-(3-Phenoxyphenyl)propionic acid derivatives are being explored for their potential to prevent the formation of advanced glycation end-products (AGEs). AGEs are associated with aging and various chronic diseases, making this research significant for therapeutic interventions .
Activation of Metabolic Pathways
Compounds derived from 3-(3-Phenoxyphenyl)propionic acid are being investigated for their ability to activate metabolic pathways such as AMP-activated kinase (AMPK). AMPK activation is a key target for metabolic diseases and has implications for obesity and type 2 diabetes treatment strategies .
Development of Nonsteroidal Anti-Inflammatory Drugs
Due to its structural features, 3-(3-Phenoxyphenyl)propionic acid and its derivatives are being researched for their potential use in developing nonsteroidal anti-inflammatory drugs (NSAIDs). These drugs are essential for managing pain and inflammation without the side effects associated with steroids .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
3-(3-Phenoxyphenyl)propionic acid, also known as Fenoprofen, is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets prostaglandin synthesis . Prostaglandins play a crucial role in inflammation, pain, and fever in the body. By inhibiting prostaglandin synthesis, Fenoprofen can alleviate these symptoms .
Mode of Action
Fenoprofen acts by inhibiting the enzyme needed for prostaglandin biosynthesis . This inhibition results in decreased production of prostaglandins, which in turn reduces inflammation, pain, and fever .
Biochemical Pathways
The primary biochemical pathway affected by Fenoprofen is the prostaglandin synthesis pathway . By inhibiting this pathway, Fenoprofen can reduce the signs and symptoms of conditions like rheumatoid arthritis and osteoarthritis . Additionally, it has been suggested that 3-phenylpropionic acid may facilitate the intestinal epithelial barrier by activating the aryl hydrocarbon receptor (AhR) signaling pathway .
Pharmacokinetics
It is known that the compound exhibitsperoxisome proliferator-activated receptor γ agonist activity and is capable of activating glucokinase and inhibiting protein glycation . These properties could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The primary result of Fenoprofen’s action is the relief of mild to moderate pain , as well as the reduction of signs and symptoms of rheumatoid arthritis and osteoarthritis . Additionally, 3-phenylpropionic acid has been shown to promote myotube hypertrophy, or muscle growth, both in vivo and in vitro .
Action Environment
The action of 3-(3-Phenoxyphenyl)propionic acid can be influenced by various environmental factors. For instance, gut microbiota can produce 3-phenylpropionic acid from phenylalanine in the gut . This suggests that the gut environment and diet can impact the production and thus the action of this compound. Furthermore, the compound’s action on the intestinal epithelial barrier is facilitated by the activation of the aryl hydrocarbon receptor (AhR) signaling pathway, which can be influenced by various environmental factors .
properties
IUPAC Name |
3-(3-phenoxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-15(17)10-9-12-5-4-8-14(11-12)18-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCICYOINVFAOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Phenoxyphenyl)propionic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.